Boc-Thr(tBu)-OH
Overview
Description
“Boc-Thr(tBu)-OH” is a threonine derivative . It is used in peptide synthesis . The full name of this compound is "(S)-3-tert-Butoxy-2-tert-butoxycarbonylamino-butyric acid, Boc-O-tert-butyl-L-threonine" .
Synthesis Analysis
“Boc-Thr(tBu)-OH” participates in the synthesis of 2,3-unsaturated glycosides, via reaction with per-O-acetylated glucal in the presence of Er(OTf)3 catalyst .Molecular Structure Analysis
The linear formula of “Boc-Thr(tBu)-OH” is (CH3)3COCH(CH3)CH(COOH)NHCOOC(CH3)3 . It has a molecular weight of 275.34 .Chemical Reactions Analysis
“Boc-Thr(tBu)-OH” is used in peptide synthesis . It is also used as a building block for the introduction of N-terminal threonine amino-acid residues by Fmoc SPPS .Physical And Chemical Properties Analysis
“Boc-Thr(tBu)-OH” is a white to slight yellow to beige powder . It has a melting point of 95-98 °C . It is soluble in DMF .Scientific Research Applications
Synthesis of Protected Glycopeptides : Boc-Thr(tBu)-OH is used in the synthesis of protected glycopeptides, as demonstrated in the synthesis of a protected glycotetrapeptide corresponding to the N-terminal amino acid sequence of a specific peptide. This application is vital in peptide chemistry and drug design (Gobbo et al., 1988).
Peptide Synthesis Side Reactions : In another study, Boc-Thr(tBu)-OH was used in the synthesis of a double-chain peptide, where it was observed that certain synthesis conditions could lead to side reactions such as trifluoroacetylation (Hübener et al., 1992).
Manufacturing of Hydrophobic Peptides : Boc-Thr(tBu)-OH was also used in the synthesis of hydrophobic peptides, which are common in cancer vaccinations. Its application in large-scale production addresses challenges in peptide industry (Shakoori & Gangakhedkar, 2014).
Development of Phosphothreonine Derivatives : In peptide synthesis, Boc-Thr(tBu)-OH is utilized for creating phosphothreonine derivatives, which are important for studying calcium phosphate binding in peptides (Perich et al., 2009).
Synthesis of Kinin Analogues : The compound is also used in the synthesis of linear and cyclic kinin analogues, which have potential biological activity and pharmaceutical applications (Gobbo et al., 2009).
Bifunctional Peptides : It plays a role in the synthesis of bifunctional peptides that have opioid agonist and substance P antagonist bioactivities, a novel approach in pain management (Yamamoto et al., 2008).
Safety And Hazards
properties
IUPAC Name |
(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-8(18-12(2,3)4)9(10(15)16)14-11(17)19-13(5,6)7/h8-9H,1-7H3,(H,14,17)(H,15,16)/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRXXARJBFBMCE-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426760 | |
Record name | Boc-Thr(tBu)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Thr(tBu)-OH | |
CAS RN |
13734-40-2 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(1,1-dimethylethyl)-L-threonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13734-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-Thr(tBu)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,3R)-3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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